

Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(3,5-Difluorophenyl)ethanamine**

Cat. No.: **B1304899**

[Get Quote](#)

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation during synthesis and analysis. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-1-(3,5-Difluorophenyl)ethanamine**, alongside comprehensive experimental protocols for acquiring such data. This document is intended for researchers, scientists, and drug development professionals requiring a reference for the analytical characterization of this compound.

Chemical Structure

Chemical Formula: C₈H₉F₂N Molecular Weight: 157.16 g/mol CAS Number: 444643-16-7

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for **(S)-1-(3,5-Difluorophenyl)ethanamine**, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.00 - 6.80	m	3H	Ar-H
~4.20	q	1H	CH-NH ₂
~1.80	br s	2H	NH ₂
~1.40	d	3H	CH ₃

Predicted in CDCl₃ at 400 MHz. q = quartet, d = doublet, m = multiplet, br s = broad singlet

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~163 (dd, J ≈ 245, 15 Hz)	C-F
~148 (t, J ≈ 10 Hz)	C-CH
~110 (dd, J ≈ 25, 5 Hz)	C-H (ortho)
~102 (t, J ≈ 25 Hz)	C-H (para)
~50	CH-NH ₂
~25	CH ₃

Predicted in CDCl₃ at 100 MHz. dd = doublet of doublets, t = triplet

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380 - 3300	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	C=C aromatic ring stretch
1600 - 1550	Medium	N-H bend (scissoring)
1300 - 1100	Strong	C-F stretch
1150 - 1000	Strong	C-N stretch
850 - 800	Strong	Aromatic C-H out-of-plane bend

Predicted as a neat liquid film.

Table 4: Predicted Mass Spectrometry (EI) Data

m/z	Relative Intensity (%)	Assignment
157	40	[M] ⁺ (Molecular Ion)
142	100	[M - CH ₃] ⁺ (Base Peak)
124	15	[M - CH ₃ - H ₂ O] ⁺ or [C ₇ H ₄ F ₂] ⁺
114	20	[C ₆ H ₃ F ₂ N] ⁺
95	10	[C ₆ H ₄ F] ⁺

Predicted via Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

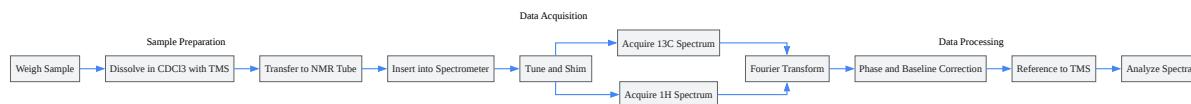
Materials:

- (S)-**1-(3,5-Difluorophenyl)ethanamine** (approx. 5-10 mg for ^1H , 20-30 mg for ^{13}C)
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl_3)

Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl_3 containing TMS in an NMR tube.
- Cap the NMR tube and gently invert to ensure complete dissolution.
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be necessary compared to the ^1H spectrum due to the low natural abundance of ^{13}C .
- Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

- Reference the spectra to the TMS signal at 0.00 ppm for both ^1H and ^{13}C .
- Integrate the peaks in the ^1H NMR spectrum and determine the chemical shifts and multiplicities for all signals.
- Determine the chemical shifts of all signals in the ^{13}C NMR spectrum.



[Click to download full resolution via product page](#)

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

- **(S)-1-(3,5-Difluorophenyl)ethanamine** (1-2 drops)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid sample directly onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

[Click to download full resolution via product page](#)**FTIR-ATR Experimental Workflow**

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

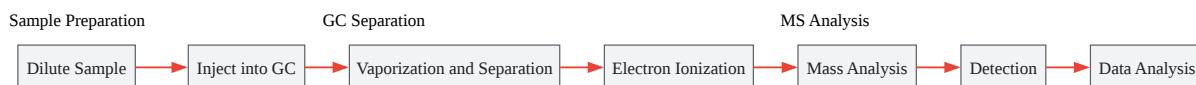
- Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

- **(S)-1-(3,5-Difluorophenyl)ethanamine**
- Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

Procedure:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
- Inject a small volume (e.g., 1 μ L) of the solution into the GC-MS system.
- The sample is vaporized in the heated injection port and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.
- Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **(S)-1-(3,5-Difluorophenyl)ethanamine** and detailed protocols for their experimental acquisition. The provided tables and workflows serve as a valuable resource for the analytical characterization of this important chiral building block in a research and development setting. While the presented data is predicted, it offers a strong foundation for the interpretation of experimentally obtained spectra.

- To cite this document: BenchChem. [Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1304899#s-1-3-5-difluorophenyl-ethanamine-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1304899#s-1-3-5-difluorophenyl-ethanamine-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com